
Methyl 3-nonenoate
Overview
Description
Methyl (xi)-3-nonenoate is a fatty acid methyl ester.
Mechanism of Action
Target of Action
Methyl 3-Nonenoate is a type of fatty acid methyl ester It is known that fatty acid methyl esters can interact with various proteins and enzymes in the body, influencing their function .
Mode of Action
As a fatty acid methyl ester, it is likely that it interacts with its targets by binding to them, causing conformational changes that can affect the target’s function .
Biochemical Pathways
Fatty acid methyl esters, in general, can be involved in various biochemical pathways, including lipid metabolism and signal transduction .
Result of Action
It is known that fatty acid methyl esters can influence the function of various proteins and enzymes, which can have downstream effects on cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Methyl 3-nonenoate is a fatty acid methyl ester . Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group . They have the general structure RC(=O)OR’, where R=fatty aliphatic tail or organyl group and R’=methyl group
Cellular Effects
It is known to have a taste at 3-6ppm , suggesting it may interact with taste receptors on the cellular level
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with various biomolecules due to its fatty acid methyl ester structure
Metabolic Pathways
This compound, as a fatty acid methyl ester, is likely involved in lipid metabolism
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₈O₂
- Structure : Contains a double bond between the third and fourth carbon atoms in the nonene chain.
- Odor Profile : Characterized by a fruity, green, pear-like aroma, making it valuable in the flavor and fragrance industry.
Organic Synthesis
Methyl 3-nonenoate serves as a starting material for synthesizing more complex molecules. It can undergo various reactions:
- Oxidation : Forms nonenoic acid or nonenal.
- Reduction : Produces methyl nonanoate or nonanol.
- Substitution : Participates in nucleophilic substitution reactions, allowing for diverse functional group modifications.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Effective against various microbial strains, potentially disrupting cell membranes or inhibiting essential enzymes critical for microbial survival.
- Antifungal Activity : Demonstrated potential in inhibiting fungal growth, making it a candidate for agricultural applications.
Flavor and Fragrance Industry
Due to its pleasant aroma, this compound is widely used in the formulation of flavors and fragrances. It contributes to the sensory profiles of various food products and perfumes.
Therapeutic Applications
Ongoing research explores its potential therapeutic applications in drug development, particularly concerning its interactions within biological systems related to lipid metabolism and cell signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against common pathogens. Results showed significant inhibition of bacterial growth, suggesting its potential use as a natural preservative in food products.
Case Study 2: Flavor Profile Analysis
Research focused on the role of this compound in fruit flavor profiles demonstrated its contribution to the sensory characteristics of melon, apple, and pear flavors. Advanced chromatographic techniques were employed to analyze its interactions with olfactory receptors.
Safety and Environmental Impact
This compound has undergone safety assessments evaluating its genotoxicity, reproductive toxicity, and skin sensitization potential. Current data indicate that it does not present significant health risks at typical exposure levels used in industry .
Property | Value |
---|---|
Genotoxicity | Not expected to be genotoxic |
Reproductive Toxicity | Below Threshold of Toxicological Concern (TTC) |
Skin Sensitization | Below Dermal Sensitization Threshold (DST) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-nonenoate, and how are they validated in academic research?
this compound is typically synthesized via esterification of 3-nonenoic acid with methanol under acid catalysis (e.g., sulfuric acid) or via transesterification of methyl esters with unsaturated alcohols. Validation involves characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to assess purity (>95%). For reproducibility, protocols must specify reaction stoichiometry, temperature, and catalyst concentration .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
GC-MS is the gold standard for quantification due to its sensitivity and specificity for volatile esters. For non-volatile derivatives, high-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is recommended. Method validation should include calibration curves, limit of detection (LOD), and recovery studies in relevant matrices (e.g., biological fluids or environmental samples) .
Q. How do researchers evaluate the stability of this compound under varying storage and experimental conditions?
Stability studies involve accelerated degradation tests under controlled temperature, humidity, and light exposure. Samples are analyzed via GC-MS or HPLC at intervals to monitor decomposition products (e.g., hydrolysis to 3-nonenoic acid). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while stabilizers like antioxidants (e.g., BHT) may be tested for long-term storage .
Advanced Research Questions
Q. What methodological challenges arise in isolating and characterizing geometric isomers of this compound?
Separation of cis/trans isomers requires chiral stationary phases in HPLC or GC (e.g., β-cyclodextrin columns). Nuclear Overhauser effect (NOE) NMR experiments differentiate isomers by spatial proton interactions. Computational methods (DFT calculations) further validate stereochemical assignments .
Q. How can response surface methodology (RSM) optimize the synthesis of this compound for high yield and scalability?
RSM designs (e.g., Box-Behnken or central composite designs) model interactions between variables like temperature, catalyst loading, and reaction time. For example, a three-factor design may identify optimal conditions (e.g., 70°C, 1.5% H₂SO₄, 4-hour reaction) to maximize yield (>90%). Validation includes ANOVA to confirm model significance .
Q. What strategies address contradictory data in studies on this compound’s biological activity?
Meta-analyses of dose-response curves and receptor-binding assays can reconcile discrepancies. For instance, conflicting cytotoxicity results may stem from cell line variability (e.g., HepG2 vs. HEK293). Standardizing assay conditions (e.g., serum-free media, controlled pH) and including positive/negative controls (e.g., cisplatin for apoptosis) improves comparability .
Q. How do researchers investigate the compound’s interactions with lipid bilayers or enzyme active sites?
Molecular dynamics simulations (e.g., GROMACS) model partitioning into lipid membranes, while surface plasmon resonance (SPR) quantifies binding kinetics to enzymes like lipases. In vitro assays with fluorescent probes (e.g., ANS for hydrophobic pockets) provide complementary data on conformational changes .
Q. Methodological Considerations for Data Reporting
- Reproducibility : Detailed protocols must specify instrumentation (e.g., NMR spectrometer frequency), solvent grades, and batch-to-batch variability assessments .
- Ethical Standards : For biological studies, adhere to OECD guidelines for in vitro toxicity testing, including ethical approval for cell line use .
- Data Deposition : Raw spectral data (NMR, MS) should be archived in repositories like PubChem or Zenodo for peer validation .
Properties
CAS No. |
13481-87-3 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl (Z)-non-3-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |
InChI Key |
MTDCXFZGUVZRSQ-FPLPWBNLSA-N |
SMILES |
CCCCCC=CCC(=O)OC |
Isomeric SMILES |
CCCCC/C=C\CC(=O)OC |
Canonical SMILES |
CCCCCC=CCC(=O)OC |
boiling_point |
90.00 °C. @ 18.00 mm Hg |
density |
0.880-0.900 (20°) |
Key on ui other cas no. |
13481-87-3 |
physical_description |
Liquid clear, colourless liquid |
solubility |
insoluble in water |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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